molecular formula C11H14ClN3 B1482135 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092800-20-7

7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482135
CAS No.: 2092800-20-7
M. Wt: 223.7 g/mol
InChI Key: QMMNKHLBVSKROA-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a chloromethyl group at position 7 and a cyclobutylmethyl group at position 1. This scaffold has garnered attention as a non-classical isostere of indole, offering enhanced solubility and tunable physicochemical properties for drug discovery . The chloromethyl group at position 7 provides a reactive site for further functionalization, enabling diversification through cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

7-(chloromethyl)-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMNKHLBVSKROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that integrates both imidazole and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies.

Chemical Structure and Properties

  • Chemical Formula : C11H14ClN3
  • Molecular Weight : 223.70 g/mol
  • CAS Number : 2092800-20-7

The structural characteristics of this compound facilitate a variety of interactions with biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo-pyrazoles exhibit significant anticancer properties. For instance, compounds synthesized from similar scaffolds have demonstrated low micromolar IC50 values against various cancer cell lines, suggesting potent antiproliferative effects.

Key Findings :

  • Mechanism of Action : The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and reduce cell proliferation, effectively targeting cancer cells .
  • Case Study : In a study involving a library of imidazo-pyrazole derivatives, several compounds exhibited significant activity against tumor cell lines, with some derivatives showing antioxidant properties by inhibiting reactive oxygen species (ROS) production in human platelets .

Antimicrobial Activity

The antimicrobial potential of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole has also been explored. Pyrazole derivatives are known to possess broad-spectrum antimicrobial activity.

Research Insights :

  • Inhibition Studies : Some studies have reported that pyrazole derivatives can inhibit the growth of various bacteria, indicating their potential as antimicrobial agents.
  • Biochemical Pathways : The interaction with specific enzymes involved in bacterial metabolism may contribute to their effectiveness in combating infections.

Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AnticancerInduces cell cycle arrest; reduces proliferationInhibition of CDKs
AntimicrobialInhibits bacterial growthInteraction with bacterial metabolic enzymes

Synthesis and Preparation Methods

The synthesis of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves cyclization reactions between imidazole derivatives and pyrazole precursors under controlled conditions.

Synthetic Routes

  • Common Method : Reaction of an imidazole derivative with a pyrazole precursor in the presence of chlorinating agents.
  • Conditions : Utilization of bases such as sodium hydroxide or potassium carbonate is common to facilitate cyclization.

Industrial Production

In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. Optimized reaction conditions enhance the efficiency of the synthesis process.

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole scaffold can be modified at positions 1, 6, and 7 to influence properties such as lipophilicity, solubility, and metabolic stability. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole 1: Cyclopentylmethyl; 7: Chloromethyl C₁₂H₁₆ClN₃ 237.73 Higher lipophilicity (cyclopentyl group); used in synthetic intermediates.
7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole 1: Isobutyl; 7: Chloromethyl C₁₁H₁₆ClN₃ 225.72 Compact substituent (isobutyl) reduces steric hindrance.
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole 7: Chloro; 6: Methyl C₆H₆ClN₃ 155.58 Lacks chloromethyl reactivity; simpler structure for baseline studies.
Pruvanserin Isostere (1H-imidazo[1,2-b]pyrazole analog) 1: Piperazine; 7: Functionalized Varies ~400 (estimated) Demonstrated 50% lower logD and 3x higher solubility vs. indole analog.

Key Observations :

  • Cyclobutylmethyl vs. Cyclopentylmethyl/Isobutyl: The cyclobutylmethyl group in the target compound offers a balance between lipophilicity and steric bulk.
  • Chloromethyl vs. Chloro : The chloromethyl group (target compound) is more reactive than chloro substituents (e.g., ), enabling downstream modifications like cross-couplings or alkylations .

Physicochemical Properties

Comparative data for imidazo[1,2-b]pyrazole analogs vs. indole-based compounds (e.g., pruvanserin):

Property Pruvanserin (Indole) Imidazo[1,2-b]pyrazole Analog 7-(Chloromethyl)-1-cyclopentyl-6-methyl Analog
logD (pH 7.4) 3.1 1.6 Estimated ~2.5 (cyclopentyl increases lipophilicity)
Aqueous Solubility 0.02 mg/mL 0.06 mg/mL Not reported; likely lower than target compound
pKa 6.4 (piperazine NH) 7.3 (imidazo NH) Not applicable (no ionizable group in core)

Insights :

  • The imidazo[1,2-b]pyrazole core reduces logD by ~50% compared to indole, enhancing solubility .
  • The pKa shift (7.3 vs. indole’s ~10.5) suggests partial deprotonation at physiological pH, improving membrane permeability .

Pharmacological and Metabolic Considerations

  • Bioavailability : Enhanced solubility of imidazo[1,2-b]pyrazoles may improve oral absorption vs. indoles .
  • Metabolic Stability : The chloromethyl group could influence cytochrome P450 interactions, though specific data are lacking. Pruvanserin analogs show promise for reduced metabolic clearance .

Preparation Methods

Preparation Methods of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

General Synthetic Strategy

The synthesis of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves:

  • Formation of the imidazo[1,2-b]pyrazole core via cyclization reactions.
  • Introduction of the chloromethyl substituent at the 7-position.
  • Incorporation of the cyclobutylmethyl group at the 1-position.

The cyclization generally proceeds through condensation of suitable hydrazine derivatives with aldehydes or ketones, followed by ring closure under acidic or basic conditions. The chloromethyl group is introduced either by chloromethylation reactions or by using chloromethyl-containing precursors.

Specific Synthetic Routes

Cyclization of Hydrazones with Aldehydes/Ketones

One common approach involves the condensation of hydrazones derived from cyclobutylmethyl-substituted hydrazines with aldehydes bearing chloromethyl groups. This condensation, under acidic or basic catalysis, leads to cyclization forming the fused imidazo[1,2-b]pyrazole ring system.

Direct Chloromethylation

Alternatively, the imidazo[1,2-b]pyrazole core bearing a cyclobutylmethyl substituent can be chloromethylated at the 7-position using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid. This step requires careful control to avoid over-chloromethylation or side reactions.

Use of Formamidine Intermediates

Inspired by synthetic strategies for imidazolinium chlorides, formamidine intermediates can be utilized. Formamidines react with di-electrophiles like dichloroethane under base catalysis to form imidazolinium chlorides, which can be adapted for the preparation of related imidazo[1,2-b]pyrazole derivatives. This method benefits from solvent-free conditions and high yields, with simple purification by filtration.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range (%)
Hydrazone formation Cyclobutylmethyl hydrazine + aldehyde Typically reflux in ethanol or suitable solvent 70-85
Cyclization Acidic (HCl) or basic (NaOH) catalysis Temperature 60-100°C, time 4-12 hours 65-90
Chloromethylation Chloromethyl methyl ether / HCl or DCE Controlled temperature (0-25°C), inert atmosphere 60-80
Formamidine route (alternative) Formamidine + dichloroethane + base (DIPA) Solvent-free, room temperature to mild heating Up to 95 (reported)

Research Findings and Analysis

  • The cyclization approach is well-established for constructing fused heterocycles like imidazo[1,2-b]pyrazoles, offering good regioselectivity and moderate to high yields.
  • Chloromethylation requires careful control to prevent side reactions; the use of mild chloromethylating agents and low temperatures improves selectivity.
  • The formamidine-based synthetic strategy, although primarily reported for imidazolinium chlorides, presents a promising alternative for preparing related heterocycles with chloromethyl substituents due to its simplicity, solvent-free conditions, and high atom economy.
  • Industrial adaptations favor continuous flow chemistry and automated reactors to enhance scalability, yield, and cost-effectiveness.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization of hydrazones Condensation + ring closure Established, good yields Requires multiple steps
Direct chloromethylation Chloromethylation of preformed heterocycle Straightforward, selective with control Sensitive to reaction conditions
Formamidine route Reaction with di-electrophiles (e.g., DCE) Solvent-free, high yield, simple workup Less explored for this specific compound

Q & A

Q. What are the established synthetic routes for constructing the imidazo[1,2-b]pyrazole core in this compound?

The imidazo[1,2-b]pyrazole core is typically synthesized via cyclocondensation or cyclization reactions. For example:

  • Cyclocondensation : Reacting 2-aminopyrazole derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions .
  • Cycloaddition : Utilizing [3+2] cycloaddition strategies with appropriately substituted precursors to ensure regioselectivity .
    Key parameters include solvent polarity (e.g., DMF or THF) and temperature control (60–100°C) to avoid side reactions.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : 1^1H and 13^{13}C NMR can distinguish between chloromethyl and cyclobutylmethyl groups. The chloromethyl group shows a singlet at ~4.5 ppm (CH2_2Cl), while the cyclobutylmethyl protons exhibit complex splitting due to ring strain .
  • X-ray crystallography : Resolves stereoelectronic effects and confirms the spatial arrangement of substituents, particularly the orientation of the chloromethyl group relative to the imidazo-pyrazole ring .

Q. What are the primary reactivity challenges posed by the chloromethyl substituent?

The chloromethyl group is prone to nucleophilic substitution (e.g., hydrolysis or amine coupling) under basic or aqueous conditions. Mitigation strategies:

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres.
  • Employ mild bases (e.g., K2_2CO3_3) to minimize undesired side reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for introducing the cyclobutylmethyl group?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclobutylmethyl attachment. For example:

  • Reaction Path Search : Identify low-energy pathways for SN2 displacement at the chloromethyl site using software like Gaussian or ORCA .
  • Solvent Effects : COSMO-RS simulations can model solvent polarity’s impact on reaction kinetics .
    Table 1: Example DFT-calculated activation energies for cyclobutylmethyl coupling:
Reaction PathwayΔG‡ (kcal/mol)
SN2 displacement22.3
Radical pathway28.7

Q. How should researchers address contradictory data in regioselectivity studies during core synthesis?

Discrepancies in regioselectivity (e.g., competing C3 vs. C2 substitution) may arise from electronic or steric factors. Methodological solutions:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. Low temperatures (0–25°C) favor kinetic products, while prolonged heating (80°C) shifts equilibrium .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to track nitrogen migration during cyclization via 15^{15}N NMR .

Q. What experimental design principles apply to scaling up synthesis while maintaining yield?

  • Factorial Design : Screen variables (catalyst loading, solvent ratio, temperature) using a 2k^k factorial approach to identify critical factors .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclobutylmethyl coupling) to prevent decomposition .

Q. How can researchers validate the electronic effects of the chloromethyl group on biological activity?

  • SAR Studies : Synthesize analogs with substituents of varying electronegativity (e.g., -CH3_3, -Br, -CF3_3) and compare bioactivity profiles.
  • Molecular Docking : Map electrostatic potential surfaces to assess interactions with target proteins (e.g., kinases or GPCRs) .

Methodological Notes

  • Data Sources : Peer-reviewed journals (e.g., J. Mol. Struct.), computational frameworks (ICReDD), and synthetic methodologies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

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